molecular formula C18H21N3O2 B5503824 N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5503824
M. Wt: 311.4 g/mol
InChI Key: JIHDYPCMZWAJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the treatment of hydrazones with dicyclohexylcarbodiimide and reactions with norbornene and norbornadiene to afford Diels-Alder adducts. These adducts can decompose to yield γ-oxoketenes and β-lactones, indicating the complexity and versatility of the synthetic pathways involved in creating such compounds (Christl et al., 1990).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction studies, reveal detailed insights into the molecular conformation, bond lengths, and angles, crucial for understanding the compound's reactivity and interactions. For instance, studies on related compounds have shown tautomerism and conformational characteristics through X-ray diffraction and DFT calculations, providing a foundation for predicting the behavior of N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide (Grassi et al., 2002).

Chemical Reactions and Properties

The compound's chemical reactions highlight its reactivity with various substrates. For example, the reaction with norbornene and norbornadiene through Diels-Alder mechanisms indicates its potential in cycloaddition reactions, which are foundational in organic synthesis (Christl et al., 1990). Such reactions underscore the compound's utility in synthesizing complex molecular architectures.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for handling and application in various chemical processes. Although specific data on this compound is not available, related studies on structural and physical characteristics provide insights into how these properties might influence its chemical behavior and applications (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for its application in synthesis and material science. Studies on similar compounds suggest that this compound may exhibit interesting reactivity patterns that could be exploited in organic synthesis and the development of new materials (Hyster & Rovis, 2010).

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

The study by Kubicki et al. (2000) focuses on the hydrogen bonding in anticonvulsant enaminones, providing insights into molecular structures and interactions. Although not directly mentioning N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, this research highlights the importance of hydrogen bonding in similar compounds, which could be relevant for understanding the properties and applications of the compound (Kubicki, Bassyouni, & Codding, 2000).

Catalytic and Synthetic Applications

Research by Hyster and Rovis (2010) on the rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation showcases a method potentially applicable to synthesizing derivatives of this compound. This study underlines the versatility of benzamides in catalytic reactions, which can lead to novel scaffolds in medicinal chemistry (Hyster & Rovis, 2010).

Synthesis of Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) developed a new class of cyclic dipeptidyl ureas, showcasing the synthetic versatility of compounds involving cyclohexyl and benzamide components. This research demonstrates the potential for creating biologically active compounds that could have applications in drug development (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Radical Cyclization for Spirocyclohexadienones

Gonzalez-Lopez de Turiso and Curran (2005) explored a radical cyclization approach to spirocyclohexadienones, a method that could be applicable to synthesizing structurally complex derivatives of this compound. This research points towards innovative synthetic routes for complex molecular architectures (Gonzalez-Lopez de Turiso & Curran, 2005).

Transition-Metal Free Synthesis of Arylbenzoxazoles

Cao et al. (2014) described a transition-metal-free method for synthesizing 2-arylbenzoxazoles from cyclohexanones and benzamides, indicating a potential pathway for the eco-friendly synthesis of benzoxazole derivatives of this compound. This approach highlights the importance of sustainable chemistry in synthesizing novel compounds (Cao, Cheng, Bai, Liu, & Deng, 2014).

properties

IUPAC Name

N-cyclohexyl-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-7-12-17(21-20-13)23-16-10-8-14(9-11-16)18(22)19-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHDYPCMZWAJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.